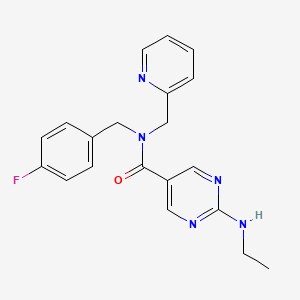

![molecular formula C17H21N3O3S2 B5655092 N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)

N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic molecules known for their diverse chemical and biological properties. The structure suggests it is a benzamide derivative, incorporating thiazole and pyrrolidine functionalities, which are often explored for their potential in various applications, including medicinal chemistry due to their promising bioactive profiles.

Synthesis Analysis

Synthesis of similar compounds typically involves the condensation of benzoyl chlorides with amine-functionalized thiazole and pyrrolidine derivatives. For instance, compounds with thiazolidine and thiazole moieties have been synthesized through reactions involving carboxylic acid hydrazides and thioglycolic acid or carbon disulfide under green chemistry conditions, indicating potential environmentally friendly pathways for synthesizing complex benzamides (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the interaction of thiazole and pyrrolidine rings with the benzamide core, is crucial for their biological activity. Structural elucidation typically employs NMR, IR, and mass spectrometry, revealing the presence of key functional groups and their configuration. The structure-activity relationship (SAR) studies highlight the importance of substituents on the thiazole ring and the pyrrolidine moiety for the compound's activity and selectivity (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including condensation, cyclization, and substitution, influenced by their functional groups. The presence of the thiazole and pyrrolidine groups can lead to interesting reactivity patterns, such as the formation of gels in the presence of specific solvents or the participation in green synthesis protocols (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The incorporation of thiazole and pyrrolidine groups can affect these properties, potentially enhancing the compound's solubility in organic solvents or water, which is desirable for pharmaceutical applications.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological targets of benzamide derivatives are defined by their chemical properties. These properties are crucial for their potential use in various fields, including their role as inhibitors, receptor ligands, or anticancer agents. Studies on similar compounds have shown that modifications on the benzamide backbone, such as the inclusion of thiazole and pyrrolidine groups, can significantly alter their biological activity and selectivity (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).

特性

IUPAC Name |

N-methyl-3-(2-methylpyrrolidin-1-yl)sulfonyl-N-(1,3-thiazol-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-13-5-4-9-20(13)25(22,23)15-7-3-6-14(11-15)17(21)19(2)12-16-18-8-10-24-16/h3,6-8,10-11,13H,4-5,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLXWITAXDHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)CC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

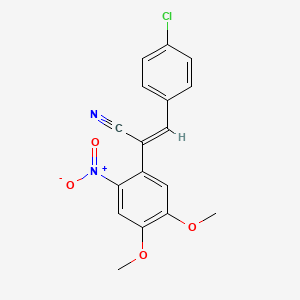

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)

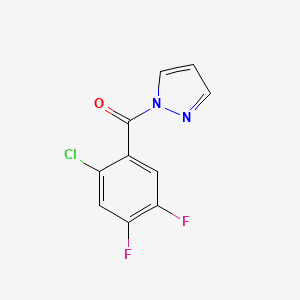

![(3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5655022.png)

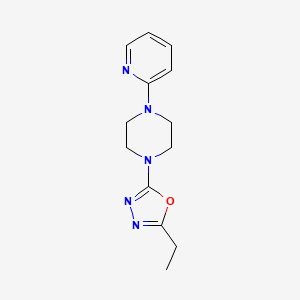

![(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5655023.png)

![N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5655024.png)

![4-[(4-methylphenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5655036.png)

![(1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5655044.png)

![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)

![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)

![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)